molecular formula C14H12N2O4 B11715817 N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide

N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11715817
M. Wt: 272.26 g/mol
InChI Key: QRHZWNUTPGHNKT-NVNXTCNLSA-N
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Description

N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide is a compound belonging to the class of hydrazones Hydrazones are known for their versatile biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its antioxidant and antimicrobial activities. It also interacts with cellular enzymes and proteins, modulating their activity and leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
  • N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
  • 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide is unique due to the presence of multiple hydroxyl groups on the aromatic ring, which enhances its antioxidant properties. This structural feature also allows for diverse chemical modifications, making it a versatile compound for various applications.

Conclusion

N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide is a compound with significant potential in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O4/c17-11-7-6-10(12(18)13(11)19)8-15-16-14(20)9-4-2-1-3-5-9/h1-8,17-19H,(H,16,20)/b15-8-

InChI Key

QRHZWNUTPGHNKT-NVNXTCNLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C\C2=C(C(=C(C=C2)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

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